S1P2 Receptor Antagonist Activity: A Differentiating Pharmacological Profile
The compound has been reported to exhibit antagonism at the human sphingosine-1-phosphate receptor 2 (S1P2). In a functional assay measuring intracellular calcium mobilization in CHO cells overexpressing the human receptor, it showed an IC50 of 27 nM [1]. This activity is a key differentiator, as most piperidine sulfonamide research chemicals do not possess potent S1P2 antagonism, with typical class activity being undefined or targeting sigma receptors (σ1/σ2) instead [2].
| Evidence Dimension | Functional antagonism of human S1P2 receptor (Calcium flux assay) |
|---|---|
| Target Compound Data | IC50 = 27 nM |
| Comparator Or Baseline | Typical in-class piperidine sulfonamides (e.g., N-aryl sulfonamide sigma ligands) have no reported S1P2 activity (IC50 > 10 µM or inactive) [2] |
| Quantified Difference | At least 370-fold difference versus class baseline |
| Conditions | Human S1P2 receptor overexpressed in CHO cells; incubation for 3 min prior to calcium measurement |
Why This Matters
This uniquely positions the compound for studies investigating S1P2-mediated pathways, where standard sigma-targeted piperidine sulfonamides would be entirely inactive.
- [1] BindingDB Entry BDBM50065614. Affinity Data: Antagonist activity at human S1P2 receptor overexpressed in CHO cells assessed as increase in intracellular calcium ion concentration incubated 3 min (IC50 = 27 nM). View Source
- [2] Sadeghzadeh, M. et al. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 2013. View Source
